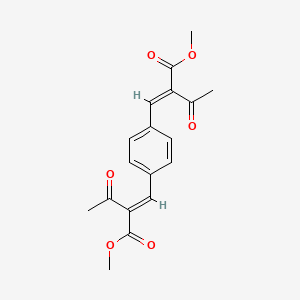
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound It features an iron(2+) ion coordinated with cyclopentadienyl ligands and phosphanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) typically involves the following steps:
Formation of Cyclopentadienyl Ligands: Cyclopentadienyl anions are generated by deprotonating cyclopentadiene with a strong base such as sodium hydride.
Coordination to Iron(2+) Ion: The cyclopentadienyl anions are then coordinated to an iron(2+) salt, such as iron(II) chloride, under an inert atmosphere to prevent oxidation.
Introduction of Phosphanyl Groups: The dicyclohexylphosphanyl groups are introduced through a ligand exchange reaction, where the phosphanyl ligands replace other ligands on the iron center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) can undergo various types of reactions, including:
Oxidation: The iron center can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands on the iron center can be substituted with other ligands, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphine ligands and are carried out under inert atmospheres.
Major Products
Oxidation: Iron(3+) complexes with modified ligand structures.
Reduction: Iron(2+) complexes with retained ligand structures.
Substitution: New iron complexes with different ligand environments.
科学的研究の応用
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential in creating new materials with unique electronic and magnetic properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
作用機序
The mechanism of action of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) involves:
Coordination to Substrates: The iron center coordinates to substrates, facilitating various chemical transformations.
Electron Transfer: The iron center can undergo electron transfer reactions, which are crucial for its catalytic activity.
Ligand Exchange: Ligand exchange processes allow the compound to adapt to different reaction environments.
類似化合物との比較
Similar Compounds
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different phosphanyl ligands: These compounds have similar structures but different phosphanyl groups, affecting their reactivity and applications.
Iron(2+) cyclopenta-2,4-dien-1-ide complexes with different metal centers: Substituting the iron center with other transition metals can lead to compounds with different properties.
Uniqueness
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is unique due to its specific combination of ligands and iron center, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalysis and materials science.
特性
分子式 |
C43H63FeNP2 |
|---|---|
分子量 |
711.8 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChIキー |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
異性体SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
正規SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





